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molecular formula C18H22N2 B1600310 1-Benzhydryl-N,N-dimethylazetidin-3-amine CAS No. 55438-79-4

1-Benzhydryl-N,N-dimethylazetidin-3-amine

Cat. No. B1600310
M. Wt: 266.4 g/mol
InChI Key: QWCKPGXZMZCXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622471B2

Procedure details

5% Palladium-carbon (1.5 g) was added to 1-benzhydrylazetidin-3-one (1.50 g) obtained from Referential Example 100 and 40% aqueous dimethylamine (4 mL) in methanol (30 mL). The resultant mixture was subjected to catalytic reduction in a hydrogen atmosphere overnight. The catalyst was filtered off, and then the solvent of the filtrate was evaporated under reduced pressure. The residue was purified through silica gel column chromatography (chloroform-methanol), to thereby give the title compound as a solid (1.55 g, 92%).
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
1.5 g
Type
reactant
Reaction Step Five
Name
Palladium-carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1[CH2:17][C:16](=O)[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:19][NH:20][CH3:21].[H][H]>CO.[C].[Pd]>[CH:1]([N:14]1[CH2:17][CH:16]([N:20]([CH3:21])[CH3:19])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
CNC
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)=O
Name
Palladium-carbon
Quantity
1.5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent of the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica gel column chromatography (chloroform-methanol)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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